7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine
Description
Properties
IUPAC Name |
7-methoxy-N,N-dimethyl-6-(2-quinolin-2-ylethoxy)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-26(2)22-17-12-21(20(27-3)13-19(17)23-14-24-22)28-11-10-16-9-8-15-6-4-5-7-18(15)25-16/h4-9,12-14H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUGCEREBSKVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=CC(=C(C=C21)OCCC3=NC4=CC=CC=C4C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648046 | |
| Record name | 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006890-24-9 | |
| Record name | 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Substituted Benzamides
A copper-mediated tandem C(sp²)–H amination and annulation strategy, as reported by, enables efficient quinazolin-4(1H)-one formation. Adapting this method, 3,4-dihydroxybenzaldehyde derivatives can be functionalized before cyclization. For example:
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Methoxy group introduction : Methylation of 3,4-dihydroxybenzaldehyde using methyl iodide and potassium carbonate yields 3,4-dimethoxybenzaldehyde.
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Nitrile formation : Conversion to 3,4-dimethoxybenzonitrile via a Rosenmund-von Braun reaction with CuCN.
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Cyclization : Treatment with dimethylformamide dimethyl acetal (DMF-DMA) and ammonium acetate under reflux forms 7-methoxyquinazolin-4-amine.
Reaction conditions :
Functionalization at Position 6
O-Alkylation with 2-(Quinolin-2-yl)ethyl Bromide
The 6-hydroxy group of 4-chloro-7-methoxy-6-hydroxyquinazoline undergoes alkylation to introduce the ethoxy-linked quinoline moiety:
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Synthesis of 2-(quinolin-2-yl)ethyl bromide :
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Alkylation reaction :
Challenges :
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Steric hindrance from the quinoline ring may reduce alkylation efficiency.
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Competing N-alkylation at position 4 requires careful stoichiometry.
Amination at Position 4
Nucleophilic Substitution with Dimethylamine
The 4-chloro intermediate reacts with dimethylamine to install the N,N-dimethylamino group:
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Reaction setup :
Optimization :
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Excess dimethylamine (3–5 eq.) ensures complete substitution.
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Microwave-assisted synthesis reduces reaction time to 1–2 hours.
Alternative Synthetic Routes
Late-Stage Coupling of Quinoline-Ethoxy Fragment
A modular approach involves pre-forming the quinoline-ethoxy side chain and coupling it to the quinazoline core via a Suzuki-Miyaura reaction:
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Synthesis of boronic ester : 2-(Quinolin-2-yl)ethanol is converted to its boronic ester using bis(pinacolato)diboron and a palladium catalyst.
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Coupling : Reaction with 4-chloro-7-methoxy-6-iodoquinazoline under Pd(PPh₃)₄ catalysis.
Advantages :
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Enables diversification of the ethoxy-linked substituents.
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Avoids competitive alkylation side reactions.
Disadvantages :
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Requires synthesis of a halogenated quinazoline intermediate.
Purification and Characterization
Recrystallization
The final compound is purified via recrystallization from ethanol/water (3:1) or ethyl acetate/hexane mixtures, yielding >95% purity.
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the quinoline and quinazoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinoline derivatives and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
Medicinal Chemistry
7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine has been investigated for its potential therapeutic effects, particularly as an anticancer and antimicrobial agent. Its structural features allow it to interact with various biological targets, including enzymes and receptors.
Case Study: Anticancer Activity
Research has shown that compounds similar to this quinazoline derivative exhibit cytotoxic effects against cancer cell lines. For instance, studies have indicated that quinazoline derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
Enzyme Inhibition
This compound has been identified as a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in various neurological disorders. Inhibition of PDE10A can lead to enhanced signaling pathways that may benefit conditions like schizophrenia and Parkinson's disease.
Case Study: PDE10A Inhibition
In vitro studies demonstrated that this compound effectively reduced PDE10A activity, suggesting its potential use in the development of therapeutics for neurological disorders.
Biological Research
The compound is also utilized in proteomics research, where it serves as a biochemical tool to study protein interactions and functions. Its ability to modify biological macromolecules makes it valuable for understanding complex cellular processes.
Synthesis of Complex Molecules
Due to its unique structural characteristics, this compound is often used as a building block in synthetic organic chemistry. It can facilitate the synthesis of more complex molecules with desired biological activities.
Similar Compounds
| Compound Name | Class | Applications |
|---|---|---|
| Gefitinib | Quinazoline | Anticancer agent |
| Erlotinib | Quinazoline | Anticancer agent |
| Chloroquine | Quinoline | Antimalarial |
Uniqueness
This compound stands out due to its dual quinazoline and quinoline structures, which may confer distinct biological activities not seen in simpler analogs.
Mechanism of Action
The mechanism of action of 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares structural motifs, molecular weights, and key substituents of 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine with analogous quinazoline derivatives:
*Estimated based on structural analogs.
Key Observations :
- The quinolin-2-yl ethoxy group in the target compound distinguishes it from morpholine- or piperidine-containing analogs, likely enhancing lipophilicity and π-π stacking interactions with aromatic residues in target proteins .
- Substitutions at position 4 (e.g., dimethylamino vs. aryl amino groups) influence electronic properties and hydrogen-bonding capacity, affecting target affinity .
Biological Activity
7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine is a compound that belongs to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.
- Molecular Formula : C22H22N4O2
- Molecular Weight : 374.44 g/mol
- CAS Number : 1006890-24-9
Synthesis and Structure
The synthesis of this compound typically involves several steps:
- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
- Introduction of the Quinoline Moiety : A nucleophilic substitution reaction introduces the quinoline structure.
- Functional Group Modifications : Methoxy and dimethylamine groups are added through methylation and amination reactions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating a series of quinazolinone derivatives, compounds were tested against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and 5637 (bladder cancer). The results showed moderate to high antiproliferative activity, with IC50 values indicating effective concentrations for inhibiting cell growth:
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | 5637 IC50 (µM) |
|---|---|---|---|
| 7a | 82.1 | 67.3 | 51.4 |
| 7b | 90.2 | - | 103.04 |
These findings suggest that structural modifications can enhance biological activity, particularly through substitutions at specific positions on the quinazoline ring .
The mechanism by which this compound exerts its anticancer effects is primarily through inhibition of the Epidermal Growth Factor Receptor (EGFR). Molecular docking studies have demonstrated that the compound can effectively bind to the active site of EGFR, similar to known inhibitors like erlotinib. Key amino acids involved in binding include Thr 766, Met 769, and Lys 721, which are crucial for the inhibitory activity against tumorigenic processes .
Case Studies and Research Findings
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various quinazoline derivatives on both cancerous and normal cell lines using MTT assays. The results indicated that while many compounds showed significant cytotoxicity against cancer cells, they exhibited selectivity towards normal cells, suggesting a potential therapeutic window .
- Molecular Docking Studies : Docking simulations revealed that compounds with similar structures to this compound have favorable binding energies when interacting with EGFR, indicating strong potential as targeted therapies for cancers driven by EGFR mutations .
- Structure–Activity Relationship Studies : Research has highlighted how modifications to the quinazoline core influence biological activity. For instance, introducing halogen substituents at specific positions significantly altered the potency against various cancer cell lines .
Q & A
Q. How should researchers address discrepancies between computational binding predictions and experimental kinase inhibition data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
